molecular formula C10H10N2O B14071151 1-(2-Amino-4-cyanophenyl)propan-2-one

1-(2-Amino-4-cyanophenyl)propan-2-one

Cat. No.: B14071151
M. Wt: 174.20 g/mol
InChI Key: MFEJORPJXOCJCX-UHFFFAOYSA-N
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Description

1-(2-Amino-4-cyanophenyl)propan-2-one is a chemical compound with the molecular formula C10H10N2O It is characterized by the presence of an amino group, a cyanophenyl group, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-cyanophenyl)propan-2-one typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4-cyanobenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions and catalysts to enhance efficiency and reduce costs. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-cyanophenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The amino and cyanophenyl groups can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1-(2-Amino-4-cyanophenyl)propan-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-cyanophenyl)propan-2-one involves its interactions with specific molecular targets and pathways. The amino and cyanophenyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(2-Amino-4-cyanophenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(2-Amino-4-cyanophenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.

    1-(2-Amino-4-cyanophenyl)butan-2-one: Similar structure but with a butanone group instead of a propanone group.

    2-Amino-4-cyanobenzaldehyde: Precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-amino-4-(2-oxopropyl)benzonitrile

InChI

InChI=1S/C10H10N2O/c1-7(13)4-9-3-2-8(6-11)5-10(9)12/h2-3,5H,4,12H2,1H3

InChI Key

MFEJORPJXOCJCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)C#N)N

Origin of Product

United States

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